1,10-Dichloroperfluorodecane

Vue d'ensemble

Description

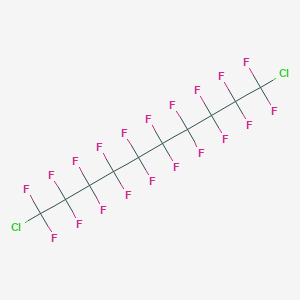

1,10-Dichloroperfluorodecane is a chemical compound with the molecular formula C10Cl2F20 and a molecular weight of 570.98 g/mol . It is a perfluorinated compound, meaning all hydrogen atoms in the decane backbone are replaced by fluorine atoms, except for two chlorine atoms at the 1 and 10 positions. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,10-Dichloroperfluorodecane can be synthesized through the direct fluorination of decane using elemental fluorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The production process includes steps such as purification and distillation to obtain the desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,10-Dichloroperfluorodecane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can be facilitated by nucleophiles, leading to the replacement of chlorine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like ethanol or water .

Major Products Formed

The major products formed from substitution reactions of this compound depend on the nucleophile used. For example, using hydroxide ions can result in the formation of 1,10-dihydroxyperfluorodecane .

Applications De Recherche Scientifique

1,10-Dichloroperfluorodecane has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,10-Dichloroperfluorodecane involves its interaction with molecular targets through substitution reactions. The compound’s high electronegativity and stability allow it to form strong bonds with nucleophiles, leading to the replacement of chlorine atoms with other functional groups. This property is exploited in various chemical reactions and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Dibromoperfluorodecane: Similar to 1,10-Dichloroperfluorodecane but with bromine atoms instead of chlorine.

1,10-Diiodoperfluorodecane: Contains iodine atoms at the 1 and 10 positions.

Perfluorodecane: Lacks halogen atoms and consists entirely of fluorine-substituted carbon atoms.

Uniqueness

This compound is unique due to the presence of chlorine atoms, which provide specific reactivity patterns in substitution reactions. This makes it valuable in applications where selective substitution is required .

Activité Biologique

1,10-Dichloroperfluorodecane (C10Cl2F20) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for assessing its safety, environmental impact, and potential applications in various fields.

This compound is characterized by its two chlorine atoms and ten carbon backbone fully substituted with fluorine atoms. This structure imparts significant stability and hydrophobicity, influencing its interaction with biological systems.

Toxicity and Safety

Research indicates that perfluorinated compounds (PFCs), including this compound, can exhibit toxicity in various biological models. The compound's persistence in the environment and potential bioaccumulation raise concerns regarding its long-term effects on human health and ecosystems. Studies have shown that exposure to PFCs can lead to adverse health effects, including endocrine disruption and developmental toxicity in aquatic organisms .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. This can lead to disruptions in cellular signaling pathways and metabolic processes .

Case Study 1: Aquatic Toxicity

A study evaluated the effects of this compound on aquatic life, focusing on fish species commonly found in contaminated waters. The findings revealed significant mortality rates and developmental abnormalities in embryos exposed to varying concentrations of the compound. The study concluded that this compound poses a substantial risk to aquatic ecosystems due to its toxicological profile .

Case Study 2: Endocrine Disruption

In laboratory settings, exposure to this compound was linked to alterations in hormone levels in mammalian models. Specifically, changes in thyroid hormone concentrations were observed, suggesting that the compound may act as an endocrine disruptor. This disruption can have cascading effects on growth, metabolism, and reproductive health .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Chemical Structure | C10Cl2F20 | C8F17Cl (Perfluorooctyl chloride) |

| Hydrophobicity | High | High |

| Toxicological Effects | Endocrine disruption | Similar endocrine disrupting effects |

| Environmental Persistence | Very high | Very high |

Propriétés

IUPAC Name |

1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl2F20/c11-9(29,30)7(25,26)5(21,22)3(17,18)1(13,14)2(15,16)4(19,20)6(23,24)8(27,28)10(12,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMYIKJKCYYLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl2F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378852 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156186-28-6 | |

| Record name | 1,10-Dichloroperfluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156186-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.